molecular formula C19H19N3O4 B10990058 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B10990058
M. Wt: 353.4 g/mol
InChI Key: RWNVNFYBCYYOOI-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a 3,4-dihydro-2H-1,5-benzodioxepine moiety via a carboxamide bridge. The benzimidazole ring system is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-24-11-18-21-14-5-4-13(10-15(14)22-18)20-19(23)12-3-6-16-17(9-12)26-8-2-7-25-16/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

RWNVNFYBCYYOOI-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions to form the benzimidazole ring . The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride .

The benzodioxepine ring can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions . The final step involves coupling the benzimidazole and benzodioxepine intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, or other reducing agents like sodium borohydride.

    Substitution: Alkyl halides with bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of formyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkylated derivatives.

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity, while the benzodioxepine ring can interact with receptor sites, modulating their function . The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzimidazole- and heterocycle-containing derivatives. Key comparisons include:

Compound Core Structure Substituents Synthetic Route Key Properties
Target Compound Benzimidazole + Benzodioxepine - 2-(methoxymethyl) on benzimidazole
- Benzodioxepine carboxamide linkage
Likely multi-step (hydrazide coupling, cyclization) Enhanced solubility (methoxymethyl), rigidity (benzodioxepine)
N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives Benzimidazole + benzohydrazide - 5-methyl on benzimidazole
- Benzylidene hydrazide substituents
Multi-step (Na₂S₂O₅-mediated cyclization, hydrazide condensation) Potential kinase inhibition; hydrazide moiety may confer metal-binding capacity
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole - 3,4-dimethoxyphenyl and propyl groups
- 4-methoxyphenyl carboxamide
One-pot reductive cyclization (Na₂S₂O₃, DMSO) High yield (one-pot synthesis); methoxy groups improve bioavailability
Benzodithiazine derivatives (e.g., compounds 7 and 15) Benzodithiazine + hydrazino - Chloro, methyl, hydroxybenzylidene substituents Multi-step (aldehyde condensation, cyclization) Sulfur-containing heterocycle enhances electron-withdrawing effects; used in antimicrobial studies

Pharmacological Implications

  • Benzodioxepine vs.
  • Methoxymethyl vs. Methyl/Propyl Substituents : The methoxymethyl group in the target compound likely improves aqueous solubility over methyl or propyl groups in analogues , critical for oral bioavailability.

Analytical Characterization

For example, methoxy groups resonate at δ ~3.8–4.0 ppm in ¹H-NMR, and benzodioxepine protons may appear as multiplet signals in δ 6.0–8.0 ppm .

Biological Activity

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound notable for its unique structural features, which include a benzimidazole moiety and a benzodioxepine structure. These components contribute significantly to its biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3}, with a molecular weight of approximately 314.35 g/mol. The presence of the methoxymethyl group enhances its solubility and potential interactions with biological targets.

Property Value
Molecular FormulaC17H18N4O3
Molecular Weight314.35 g/mol
IUPAC NameThis compound

Antitumor Activity

Research indicates that compounds containing benzimidazole and benzodioxepine structures exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Lung Cancer Cell Lines

A study focused on the compound's effects on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed promising results:

Cell Line IC50 (μM)
A5496.75 (2D), 9.31 (3D)
HCC8276.26 (2D), 20.46 (3D)
NCI-H3586.48 (2D), 16.00 (3D)

The compound showed higher efficacy in two-dimensional assays compared to three-dimensional cultures, indicating its potential for further development as an antitumor agent.

Antimicrobial Activity

In addition to antitumor effects, the compound has demonstrated antimicrobial activity against various pathogens, including E. coli and S. aureus. This broad-spectrum activity suggests potential applications in treating bacterial infections.

The biological activity of this compound is believed to involve interaction with DNA, particularly binding within the minor groove of AT-DNA. This interaction may disrupt normal cellular processes and contribute to its antitumor effects.

Comparative Analysis with Related Compounds

Compounds similar in structure have been studied extensively for their biological activities:

Compound Name Structural Features Biological Activity
Benzimidazole DerivativesContains benzimidazole ringAntimicrobial and anticancer
BenzodioxepinesContains benzodioxepine structureAnti-inflammatory properties
Carboxamide CompoundsAmide functional groupVarious therapeutic effects

This compound stands out due to its specific combination of structural features that may enhance its biological activity compared to simpler analogs.

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